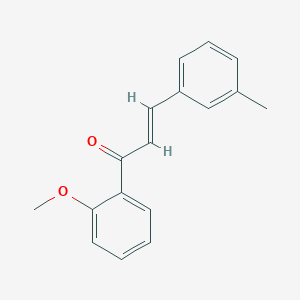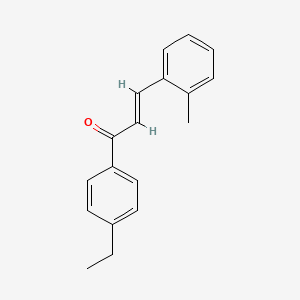
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as 2-FEPE, is a compound of interest in the scientific research community. It has been studied for its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and physiology.
科学的研究の応用
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of organic compounds, such as benzothiazoles, benzoxazoles, and pyridines. It has also been studied for its potential use as a catalyst in the synthesis of other organic compounds. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
作用機序
The exact mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not completely understood. However, it is believed that it may act as a proton donor, allowing it to interact with other molecules and facilitate chemical reactions. Additionally, it is believed that this compound may act as an electron acceptor, allowing it to interact with other molecules and facilitate electron transfer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to interact with certain proteins and enzymes, suggesting that it may have an effect on biological processes. Additionally, it has been shown to inhibit certain enzymes, suggesting that it may have an effect on metabolic processes.
実験室実験の利点と制限
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, making it a cost-effective option for experiments. Additionally, it is relatively easy to synthesize, making it a good choice for experiments that require a large amount of the compound. However, it is important to note that this compound is a highly reactive compound and can be hazardous if not handled properly.
将来の方向性
There are a number of potential future directions for (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one research. One potential direction is to further explore its potential applications in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted to explore its potential use as a catalyst in chemical reactions. Finally, further research could be conducted to explore its biochemical and physiological effects and its potential therapeutic applications.
合成法
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is synthesized through a multi-step process involving several different chemical reactions. The first step is a Friedel-Crafts alkylation reaction between 4-ethylphenol and 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride. This reaction yields an intermediate compound, which is then reacted with sodium hydroxide to form the desired product. The entire process is typically carried out in a solvent, such as dichloromethane or toluene.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNZWRIGANBQZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)










